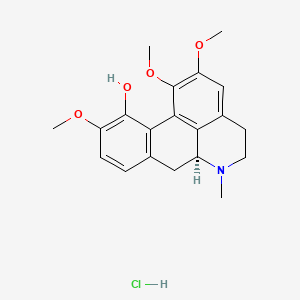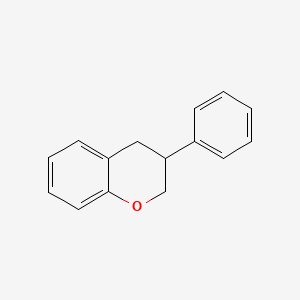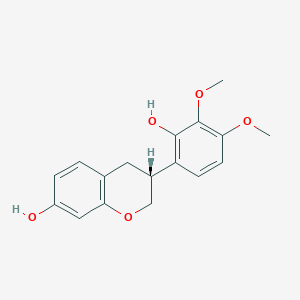
Milldurone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Milldurone is a natural product found in Cordyla africana, Pterodon pubescens, and other organisms with data available.
Aplicaciones Científicas De Investigación
Isoflavone Characterization in Millettia Dura
Milldurone, along with other isoflavones like durlettone and durmillone, has been identified in the seeds of Millettia dura. The study by Ollis, Rhodes, and Sutherland (1967) in Tetrahedron details the chemical structures of these compounds, highlighting milldurone's significance in the natural co-occurrence of various isoflavones and rotenoids within the plant. This discovery is crucial for understanding the chemical composition and potential applications of Millettia dura extracts in various scientific domains (Ollis, Rhodes, & Sutherland, 1967).
Flavonoids in Millettia Ferruginea
Research on Millettia ferruginea, closely related to Millettia dura, led to the isolation of several isoflavones, including 5-methoxydurmillone, which shares similarities with milldurone. Dagne, Bekele, and Waterman (1989) in Phytochemistry explored these compounds, contributing to our understanding of the flavonoid profile in this plant species and providing a basis for further investigation into their biological activities and applications (Dagne, Bekele, & Waterman, 1989).
Novel Isoflavones from Millettia Dura
Yenesew, Midiwo, and Waterman (1996) in Phytochemistry identified four novel isoflavones from the seed pods of Millettia dura, expanding the scope of known compounds in this plant. Although milldurone was not among these newly identified compounds, this research adds to the overall knowledge of Millettia dura's chemical diversity, which is vital for future pharmacological and biochemical studies (Yenesew, Midiwo, & Waterman, 1996).
Synthesis of Isoflavones Including Milldurone
Ollis, Ormand, Redman, Roberts, and Sutherland (1970) in the Journal of The Chemical Society C: Organic reported a novel method for synthesizing isoflavones, including milldurone. This study is significant for understanding the synthetic pathways and potential for laboratory production of milldurone, which can aid in research applications where natural extraction is not feasible or efficient (Ollis et al., 1970).
Propiedades
Número CAS |
24195-15-1 |
|---|---|
Nombre del producto |
Milldurone |
Fórmula molecular |
C19H16O7 |
Peso molecular |
356.33 |
Nombre IUPAC |
6,7-dimethoxy-3-(6-methoxy-1,3-benzodioxol-5-yl)chromen-4-one |
InChI |
InChI=1S/C19H16O7/c1-21-13-6-18-17(25-9-26-18)4-10(13)12-8-24-14-7-16(23-3)15(22-2)5-11(14)19(12)20/h4-8H,9H2,1-3H3 |
SMILES |
COC1=CC2=C(C=C1C3=COC4=CC(=C(C=C4C3=O)OC)OC)OCO2 |
Sinónimos |
Millduron; 6,7,2'-Trimethoxy-4',5'-methylenedioxyisoflavone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[1-(5,8-Dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbutanoate](/img/structure/B600525.png)
![2-[3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetic acid](/img/structure/B600528.png)